2-(propan-2-yl)-2H-1,2,3-triazole
Description
Properties
CAS No. |
2648940-16-1 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Parameters
-
Base : Cs₂CO₃ in dimethyl sulfoxide (DMSO) enhances reactivity due to its stronger basicity, favoring N2 substitution even at lower temperatures (50–60°C).
-
Solvent : Polar aprotic solvents like MeCN or DMF improve ion pair separation, stabilizing the transition state for N2 attack.
-
Leaving Group : Isopropyl iodide reacts faster than bromide but may increase side products like dialkylation.
A representative procedure involves stirring 1H-1,2,3-triazole with isopropyl iodide (1.2 equiv) and Cs₂CO₃ (2.0 equiv) in DMSO at 60°C for 12 hours, yielding 2-(propan-2-yl)-2H-1,2,3-triazole in 68% isolated yield after column chromatography.
Base-Catalyzed Substitution via Enolate Intermediates
Inspired by methodologies for synthesizing N2-aryl triazoles, this strategy employs β-ketophosphonates or α,β-unsaturated ketones to generate enolate intermediates that react with NH-1,2,3-triazole. While originally designed for carbonyl-containing products, the principles apply to alkylation by modifying the electrophilic partner.
Mechanistic Insights
-
Enolate Formation : Deprotonation of β-ketophosphonates with Cs₂CO₃ generates a cesium enolate, which undergoes [3+2] cycloaddition with in situ-formed azides.
-
Regioselectivity : The steric bulk of the isopropyl group directs attack to the less hindered N2 position, as observed in related systems.
For example, treating β-ketophosphonate 1a (R = isopropyl) with sodium azide in DMSO/Cs₂CO₃ at 60°C produces the target triazole in 75% yield. This method avoids competing N1 substitution, a common issue in direct alkylation.
Mitsunobu Reaction for N2-Alkylation
The Mitsunobu reaction offers an alternative route using isopropyl alcohol as the alkylating agent. This method leverages triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate oxygen-to-nitrogen group transfer. While traditionally used for hydroxyl substitution, recent adaptations demonstrate its efficacy for N-alkylation.
Procedure and Challenges
-
Conditions : 1H-1,2,3-triazole, isopropyl alcohol (1.5 equiv), DEAD (1.2 equiv), and PPh₃ (1.2 equiv) in tetrahydrofuran (THF) at 0°C to room temperature.
-
Yield : 55–60%, with minor N1-substituted byproducts (≤10%).
-
Limitations : High reagent costs and purification challenges due to triphenylphosphine oxide byproducts.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Regioselectivity (N2:N1) | Scalability |
|---|---|---|---|---|
| Direct Alkylation | Cs₂CO₃, DMSO, 60°C | 68 | 9:1 | High |
| Base-Catalyzed | Cs₂CO₃, DMSO, 60°C | 75 | >20:1 | Moderate |
| Mitsunobu | DEAD, PPh₃, THF, 0°C | 60 | 6:1 | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Biological Applications
The biological activity of 2-(propan-2-yl)-2H-1,2,3-triazole and its derivatives has been extensively researched. The compound exhibits a range of pharmacological properties:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various microbial strains. For instance, compounds derived from 1,2,3-triazoles have been reported to possess antibacterial and antifungal activities .
- Anticancer Properties : Several studies have demonstrated that 1,2,3-triazole derivatives can inhibit the growth of cancer cells. For example, a compound with an IC50 value ranging from 1.02 to 74.28 μM exhibited significant cytotoxicity across multiple cancer cell lines .
- Anti-inflammatory Effects : Research indicates that certain triazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of 1,2,3-triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The findings revealed that specific triazole hybrids displayed notable cytotoxicity at low concentrations (10 - 20 μM), with one compound achieving an IC50 of 0.8 μM .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The results indicated that certain compounds were effective in inhibiting bacterial growth at concentrations significantly lower than those required for traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs of 2-(propan-2-yl)-2H-1,2,3-triazole include:
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, fluorophenyl) enhance π-π stacking and tubulin binding, critical for anticancer activity . Alkyl groups like isopropyl may improve solubility and reduce toxicity but require further validation.
- Electron-Withdrawing Groups : Sulfonyl (e.g., 2-(phenylsulfonyl)-triazole) and halogen substituents increase electrophilicity, enhancing interactions with biological targets .
- Steric Effects : Bulky substituents (e.g., 2-(4-trifluoromethoxyphenyl)) can hinder reactivity in dehydrogenative Heck reactions, as seen in 2-(p-tolyl)-2H-triazole .
Physicochemical Properties
| Property | 2-(Propan-2-yl)-Triazole (Predicted) | 2-Phenyl-Triazole | 2-(Phenylsulfonyl)-Triazole |
|---|---|---|---|
| LogP | ~1.8 (moderate lipophilicity) | ~2.5 | ~1.2 |
| Solubility (aq.) | Moderate | Low | High due to sulfonyl group |
| Metabolic Stability | High (stable alkyl group) | Moderate | Low (sulfonyl cleavage) |
Q & A
Q. What are the optimal synthetic routes for 2-(propan-2-yl)-2H-1,2,3-triazole and its derivatives?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as the Huisgen azide-alkyne click chemistry, using propargyl derivatives and azides under copper(I) catalysis . For example, 2-substituted-4-aryl derivatives are synthesized from aryl aldehydes, nitro methane, and sodium azide, achieving yields of 51–91% depending on substituent steric and electronic effects. Key variables include solvent choice (e.g., DMSO for reflux), reaction time (18–24 hours), and purification via recrystallization (water-ethanol mixtures) .
Q. How are 2H-1,2,3-triazole derivatives characterized structurally?
- Methodological Answer : Characterization involves:
- Spectroscopy : IR (to confirm N-H/C-H stretches), - and -NMR (to verify substituent positions and regioselectivity) .
- Elemental Analysis : Combustion analysis to validate molecular formula (e.g., CHN for 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole) .
- X-ray Crystallography : For unambiguous confirmation of tautomeric forms (1H vs. 2H) and hydrogen-bonding networks, using software like SHELX .
Q. What are the primary biological activities of 2H-1,2,3-triazole derivatives?
- Methodological Answer : Screening typically involves:
- Antifungal Assays : Testing against Candida or Aspergillus strains via broth microdilution. Triazoles inhibit ergosterol biosynthesis in fungal membranes .
- Anticancer Profiling : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Substituents like bromine or aryl groups enhance activity .
- Enzyme Inhibition : For example, α-glycosidase inhibition via aldehyde groups forming Schiff bases with enzyme residues .
Advanced Research Questions
Q. How do substituent variations impact the biological activity of 2H-1,2,3-triazole derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
-
Electron-Withdrawing Groups (e.g., Br at C4): Increase antifungal potency by enhancing membrane penetration .
-
Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-fluorophenyl) improve α-glycosidase inhibition compared to alkyl chains due to π-π stacking with enzyme pockets .
-
Hybrid Derivatives : Combining triazoles with pyrazole or carbazole moieties (e.g., 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole) broadens pharmacological profiles by targeting multiple pathways .
Table 1: SAR Trends in Selected Derivatives
Q. How can computational methods aid in designing novel 2H-1,2,3-triazole derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock predict binding poses with targets (e.g., fungal CYP51 or cancer-related kinases). For example, docking 9c (a triazole-thiazole hybrid) into α-glycosidase revealed hydrogen bonds with Asp214 and Arg439 .
- QSAR Modeling : Quantitative models correlate logP, polar surface area, and steric parameters with activity. Aryl substituents with ClogP <3.5 show optimal membrane permeability .
Q. How to resolve contradictions in crystallographic data for tautomeric triazoles?
- Methodological Answer :
- Tautomer Discrimination : Use high-resolution X-ray data (≤0.8 Å) to differentiate 1H vs. 2H tautomers via N–H bond lengths and hydrogen-bonding patterns. SHELXL refinement with restraints for disorder modeling is critical .
- Case Study : 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (2b) crystallizes in P21/c with Z=4, confirming the 2H tautomer via C2–N1 bond length (1.31 Å vs. 1.38 Å in 1H) .
Methodological Challenges and Solutions
Q. What strategies improve regioselectivity in triazole synthesis?
- Answer :
- Catalyst Optimization : Cu(I)-TBTA complexes favor 1,4-regioselectivity in azide-alkyne cycloadditions, reducing side products .
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and improves yield (up to 95%) for thermally sensitive derivatives .
Q. How to analyze conflicting biological data across studies?
- Answer :
- Standardized Assays : Use CLSI guidelines for antifungal testing to minimize inter-lab variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values for α-glycosidase inhibition) to identify outliers and validate trends statistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
